molecular formula C14H23BClNO2 B1439188 N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 1231967-65-9

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No. B1439188
M. Wt: 283.6 g/mol
InChI Key: RFCHVVUPNCFWCQ-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is a chemical compound with the molecular formula C14H22BNO2 . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a boron atom, which is part of a dioxaborolane ring. The benzene ring also has a dimethylamino group attached to it .


Chemical Reactions Analysis

This compound is used as an electrolyte additive to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored under inert gas. It should be protected from light and air . Its melting point is between 123.0 to 127.0 °C .

Scientific Research Applications

Synthesis and Crystal Structure Studies

  • Synthesis and Structural Characterization: The compound has been used in synthesizing various boron-containing compounds, such as boronate esters, and their structures have been characterized by methods like FT-IR, NMR, and mass spectrometry. These structures were also confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations (Wu, Chen, Chen, & Zhou, 2021).

Applications in Fluorescence Probes and Sensors

  • Fluorescence Probes for Hydrogen Peroxide Detection: Boronate ester fluorescence probes incorporating this compound have been developed for detecting hydrogen peroxide. Some of these probes displayed an “Off–On” fluorescence response toward hydrogen peroxide due to intramolecular charge transfer (Lampard et al., 2018).

Electrochemical Applications

  • Electrolyte Additives for Fluoride Shuttle Batteries: The compound has been examined as an electrolyte additive for fluoride shuttle batteries, highlighting its role in enhancing fluoride ion conductivity and solubility, thus improving battery performance (Kucuk & Abe, 2020).

Development of Electrochromic Materials

  • Electrochromic Polymers: This compound has been used in the preparation of electrochromic polymers, which are applicable in creating electrochromic cells for textiles and plastics. It helps in modulating the electronic properties of the resulting copolymers (Beaupré, Dumas, & Leclerc, 2006).

Pharmaceutical Research

  • Synthesis of Biologically Active Compounds: It has been utilized in the synthesis of biologically active compounds, such as 6-aminophenanthridines, which are useful as prion inhibitors (Gug et al., 2005).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. After handling, skin should be thoroughly washed. Protective gloves, eye protection, and face protection should be worn. If skin contact occurs, it should be washed thoroughly with water. If eye irritation persists, medical attention should be sought .

properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-8-7-9-12(10-11)16(5)6;/h7-10H,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCHVVUPNCFWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

CAS RN

1231967-65-9
Record name N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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